Home > Products > Screening Compounds P92402 > N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide -

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide

Catalog Number: EVT-5274136
CAS Number:
Molecular Formula: C17H15ClF3NO2
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

Compound Description: This compound is a thiourea derivative containing a furan ring. It was synthesized and studied for its crystal structure and biological activities. [] The compound showed definite herbicidal activity in preliminary biological tests. []

6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Compound Description: This compound is a pyridine derivative that contains a 4-chloro-2-(trifluoromethyl)phenyl substituent. Its crystal structure was studied, revealing that the molecules stack in columns along the b axis through weak C—H⋯π interactions. []

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea Derivatives

Compound Description: This class of compounds represents o-amino-arylurea derivatives, particularly those with a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea scaffold. [] These compounds were synthesized and investigated for their kinase inhibitory activity, showing a potent inhibition of KDR kinase. []

N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynyl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121)

Compound Description: S-23121 is a tetrahydrophthalimide derivative. Its metabolism was studied in rats, revealing several metabolites, including 4-chloro-2-fluoro-5-hydroxyaniline and its sulfate and glucuronide conjugates. [, ] Additionally, six previously unreported sulfonic acid conjugates were identified as major fecal metabolites. []

(Z)-3-[5-Chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Compound Description: This compound is a chalcone derivative formed through the photochemical transformation of a corresponding oxirane. [] The compound adopts a Z conformation with respect to the enolic C=C double bond and exhibits intramolecular hydrogen bonding. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: This set of compounds represents diaryl urea derivatives that incorporate a pyridine moiety. [] They were designed based on the structure of sorafenib and other known anticancer agents. [] These derivatives were synthesized and evaluated for their anticancer activity in vitro, with some showing promising results against the MCF-7 cell line. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound is an indazole derivative synthesized by a multi-step process involving amination, cyclization, and condensation reactions. [] The crystal structure of this compound has been determined, and it exhibits inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description: This compound is a pyrazole derivative with reported insecticidal activity. [] Its crystal structure reveals intermolecular hydrogen bonding and a disordered trifluoromethyl group. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a c-KIT kinase inhibitor designed based on a type II kinase inhibitor binding element hybrid approach. [] It exhibits potent activity against various c-KIT kinase mutants, including drug-resistant ones. [] CHMFL-KIT-64 shows a favorable pharmacokinetic profile and antitumor efficacy in preclinical models. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea Tosylate

Compound Description: This compound is an arylurea derivative and a potent inhibitor of raf kinase. [] It exhibits activity against various cancers and is formulated as a tosylate salt for pharmaceutical use. []

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl)urea

Compound Description: This compound is a urea derivative synthesized via a one-pot method involving 4-chloro-3-trifluoromethylaniline, triphosgene, and 4-methylaniline as starting materials. [] The synthesis was optimized by investigating the impact of reactant ratios, reaction order, and temperature. []

(S)-N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

Compound Description: S-23 is a selective androgen receptor modulator. [] Studies in male rats indicate its potential as a hormonal male contraceptive due to its ability to suppress LH and FSH levels, leading to reduced prostate size and impaired spermatogenesis, which was reversible upon treatment discontinuation. []

5-Chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives

Compound Description: This class of compounds comprises anthranilic diamide derivatives designed as potential insecticides. [] The derivatives were synthesized with structural variations on the pyrazole ring, aiming to improve the insecticidal activity compared to existing anthranilic diamides. []

Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate

Compound Description: This compound is a carbamate derivative characterized by its crystal structure, which reveals intermolecular hydrogen bonding and the orientation of the aromatic rings. []

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide (Sorafenib)

Compound Description: Sorafenib is a known anticancer agent that acts as a multi-kinase inhibitor, targeting VEGFR-2. [, , , ] It has shown efficacy in treating various cancers, including hepatocellular carcinoma and renal cell carcinoma. [] The development and optimization of sorafenib and its derivatives focus on enhancing its solubility, bioavailability, and potency against specific kinase targets. [, , ]

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

Compound Description: This compound is a quinazoline derivative synthesized for its potential medicinal applications. [] A rapid and efficient synthetic route was developed, involving substitution, nucleophilic substitution, and reduction reactions. []

N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea

Compound Description: This compound is a urea derivative identified as a VEGFR-2 kinase inhibitor. [] It holds potential as a therapeutic agent for VEGFR-2-mediated diseases. []

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Compound Description: This compound is an amide derivative characterized by its crystal structure, which shows the formation of chains via N—H⋯O hydrogen bonds. []

1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)

Compound Description: ANF-2 is a thiourea derivative investigated for its spectroscopic properties, crystal structure, and theoretical characteristics. [] Molecular modeling studies suggest its potential as a lead compound for analgesic drug development. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide Hydrochloride Dihydrate

Compound Description: This compound is a benzamide derivative crystallized as a hydrochloride salt dihydrate (Form A). [] The crystalline form is characterized by its specific powder X-ray diffraction pattern. []

4-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one ([14C]XEN-D0401)

Compound Description: [14C]XEN-D0401 is a radiolabeled quinolinone derivative synthesized as a novel BK channel activator. [] The radiosynthesis involved multiple steps, including ortho-lithiation reactions and a modified Friedlander quinoline synthesis. []

methanone

Compound Description: This compound is a piperidine derivative identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. []

1-(2-Oxoindolin-3-ylidene)-4-[2-(trifluoromethyl)phenyl]thiosemicarbazide

Compound Description: This compound is a thiosemicarbazide derivative characterized by its crystal structure, revealing intramolecular and intermolecular hydrogen bonding patterns. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds comprises complex heterocyclic structures incorporating azetidine, thiophene, and benzo[d][1,3,2]dioxaphosphole rings. [] They were synthesized and evaluated for their antimicrobial activity and subjected to docking studies to understand their potential interactions with biological targets. []

N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea

Compound Description: This compound is a urea derivative synthesized as a key intermediate for the antitumor agent sorafenib. [] The synthesis involved a two-step process with a good overall yield and high purity. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

Compound Description: BMS-191011 is a maxi-K channel opener that demonstrated efficacy in in vivo stroke models. [] Despite its potential, BMS-191011 suffered from poor aqueous solubility. [] Efforts were made to enhance its solubility while preserving or improving its maxi-K channel opening activity, resulting in derivatives with improved brain-to-plasma partitioning. []

Properties

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide

Molecular Formula

C17H15ClF3NO2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C17H15ClF3NO2/c1-2-8-24-13-5-3-4-11(9-13)16(23)22-15-7-6-12(18)10-14(15)17(19,20)21/h3-7,9-10H,2,8H2,1H3,(H,22,23)

InChI Key

VMFRCUPLPBMKKB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.